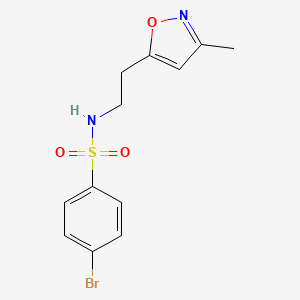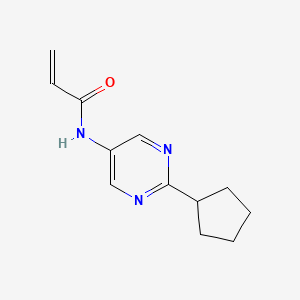
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are critical regulators of gene expression. By blocking this interaction, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis by inhibiting the expression of genes involved in lipid metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its specificity for BET proteins, which reduces the potential for off-target effects. Additionally, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its relatively low potency, which may limit its efficacy in some disease models.
Zukünftige Richtungen
There are several future directions for the development and application of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide. One area of research is the identification of biomarkers that can predict patient response to N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide treatment. Additionally, the combination of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the development of more potent BET inhibitors may overcome some of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide and expand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide involves several steps, including the condensation of 2-cyclopentylpyrimidin-5-amine with 2-bromoacetylpropionyl bromide, followed by the reaction with propargylamine. The final product is obtained through the addition of hydrochloric acid and purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown promising results, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis in animal models.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11(16)15-10-7-13-12(14-8-10)9-5-3-4-6-9/h2,7-9H,1,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCGOEHZBRKCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(N=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)
![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)
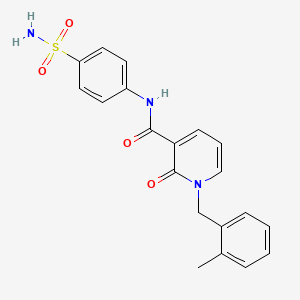
![2-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B2432491.png)

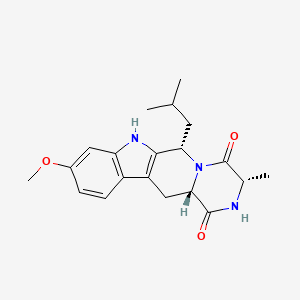
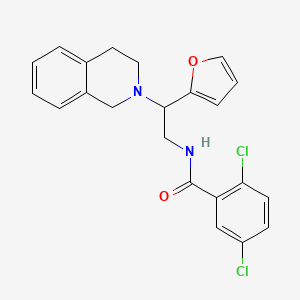
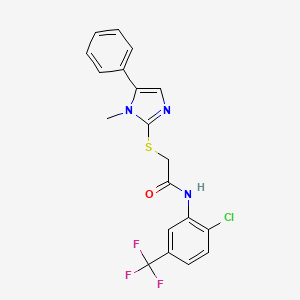
![3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2432496.png)
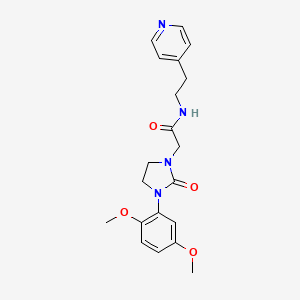
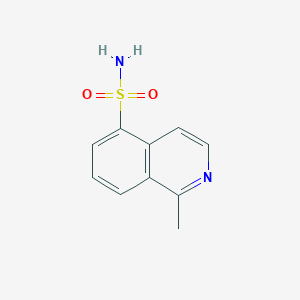
amine hydrochloride](/img/structure/B2432499.png)
